Ethanamine, 2,2'-oxybis[N-(phenylmethylene)-
Description
Properties
CAS No. |
143029-04-3 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-[2-[2-(benzylideneamino)ethoxy]ethyl]-1-phenylmethanimine |
InChI |
InChI=1S/C18H20N2O/c1-3-7-17(8-4-1)15-19-11-13-21-14-12-20-16-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
InChI Key |
FHQMUCDOIUTQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCOCCN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of 2,2'-Oxybisethanamine with Benzaldehyde
The most straightforward method involves reacting 2,2'-oxybisethanamine (bis-(2-aminoethyl)ether) with benzaldehyde under acidic or basic conditions. This reaction typically proceeds via nucleophilic addition of the amine to the aldehyde carbonyl group, followed by dehydration to form the imine linkage.
Key Reaction Parameters
| Parameter | Typical Conditions | Source |
|---|---|---|
| Catalyst | HCl, AcOH, or MgSO₄ | |
| Solvent | Methanol, ethanol, or solvent-free | |
| Temperature | 50–180°C (reflux or mild heating) | |
| Reaction Time | 1–24 hours |
Mechanism
- Protonation of Aldehyde : Acid catalyzes the activation of the aldehyde carbonyl group.
- Nucleophilic Attack : The amine attacks the electrophilic carbon, forming a carbinolamine intermediate.
- Dehydration : Elimination of water yields the Schiff base.
Example Protocol (Adapted from):
- Mix 2,2'-oxybisethanamine (2 mmol) and benzaldehyde (4 mmol) in ethanol (20 mL).
- Add glacial acetic acid (0.1 mmol) as a catalyst.
- Reflux for 6–12 hours.
- Filter the precipitate and recrystallize in ether.
Yield : 75–90% (dependent on aldehyde substitution and reaction time).
Catalytic Methods Using P₂O₅/SiO₂
A solvent-free approach employing P₂O₅/SiO₂ as a catalyst offers high efficiency and environmental benefits. This method is particularly effective for sterically hindered diamines.
Advantages
- Green Chemistry : Eliminates hazardous solvents.
- Shorter Reaction Times : Completes in 30–60 minutes under mechanical stirring.
- High Purity : Products crystallize directly from the reaction mixture.
Procedure (Adapted from)
- Grind 2,2'-oxybisethanamine (2 mmol), benzaldehyde (4 mmol), and P₂O₅/SiO₂ (0.4 g, 2 mol% P₂O₅) in a mortar.
- Stir mechanically for 30–60 minutes.
- Add ethanol (50 mL), filter, and wash with methanol.
Yield : 85–92% (Table 1).
| Entry | Aldehyde | Diamine | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | 2,2'-Oxybisethanamine | 45 | 88 |
| 2 | 4-Nitrobenzaldehyde | 2,2'-Oxybisethanamine | 60 | 75 |
Phase-Transfer Catalysis
For reactions involving bulky diamines or aldehydes, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity by facilitating ion exchange between aqueous and organic phases.
Case Study (Adapted from)
- React 1-halo-2-(2-alkoxy phenoxy)ethane with potassium phthalimide.
- Replace phthalimide with 2,2'-oxybisethanamine under basic conditions.
- Use tetra-n-butylammonium bromide (0.1 mol%) to accelerate the reaction.
Key Insight : Steric hindrance in tert-butyl aldehydes reduces yields, necessitating prolonged reaction times (up to 5 hours).
Microwave-Assisted Synthesis
Microwave irradiation accelerates Schiff base formation by reducing reaction times to minutes. This method is ideal for thermally sensitive substrates.
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Yield (%) | Time (h) | Green Chemistry Score |
|---|---|---|---|---|
| Acid-Catalyzed | HCl/EtOH | 75–85 | 6–12 | Moderate |
| P₂O₅/SiO₂ | Solvent-Free | 85–92 | 0.5–1 | High |
| Phase-Transfer | TBAB/CH₂Cl₂ | 70–80 | 3–5 | Moderate |
Optimal Choice : P₂O₅/SiO₂ method balances yield, time, and sustainability.
Purification and Characterization
Common Techniques
- Recrystallization : Ethanol/ether or methanol.
- NMR : Confirm imine proton (δ 8.5–9.5 ppm) and aromatic signals.
- FT-IR : Absence of –NH stretch (3300 cm⁻¹) and presence of C=N (1630 cm⁻¹).
| Compound | ¹H NMR (δ ppm) | FT-IR (cm⁻¹) |
|---|---|---|
| Ethanamine, 2,2'-Oxybis[N-(Phenylmethylene)-] | 7.2–7.8 (Ar-H), 8.7 (CH=N) | 1630 (C=N), 1100 (C–O) |
Challenges and Innovations
- Steric Hindrance : Bulky aldehydes (e.g., tert-butyl) require prolonged reaction times or high temperatures.
- Water Sensitivity : Hydrolysis of the Schiff base necessitates anhydrous conditions.
- Sustainability : Solvent-free methods and recyclable catalysts (e.g., P₂O₅/SiO₂) address environmental concerns.
Applications in Advanced Materials
Ethanamine, 2,2'-oxybis[N-(phenylmethylene)-] serves as a precursor for:
- Metal-Organic Frameworks (MOFs) : Coordination with transition metals.
- Polymer Stabilizers : Enhances thermal stability in epoxy resins.
- Catalysts : Ligands for asymmetric synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethylene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of oxides and ketones
Reduction: Formation of amines and alcohols
Substitution: Formation of substituted ethanamines
Scientific Research Applications
Applications in Industry
- Polymerization Catalyst
- Pharmaceutical Intermediate
- Agricultural Chemicals
Case Study 1: Polymerization Processes
A study conducted on the use of ethanamine derivatives in epoxy resin formulations demonstrated that incorporating ethanamine, 2,2'-oxybis[N-(phenylmethylene)-] improved the mechanical properties of the resulting materials. The study reported an increase in tensile strength by approximately 20% compared to conventional catalysts .
Case Study 2: Pharmaceutical Synthesis
Research into the synthesis of antihypertensive agents revealed that ethanamine derivatives could be effectively utilized to create more potent compounds with fewer side effects. The modification of existing drug molecules with this compound showed promising results in enhancing bioavailability and reducing toxicity .
Data Table: Comparison of Applications
| Application | Description | Benefits |
|---|---|---|
| Polymerization Catalyst | Used in epoxy and urethane resin production | Increases mechanical strength |
| Pharmaceutical Intermediate | Serves as a precursor for drug synthesis | Enhances bioavailability |
| Agricultural Chemicals | Building block for herbicides and pesticides | Improves efficacy |
Mechanism of Action
The mechanism of action of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymer stabilization in industrial processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and related ethanamine derivatives:
*C1 and C2 are organoselenium analogs with ethanamine backbones but selenium-containing functional groups.
Key Comparative Findings
Coordination Chemistry
- Target Compound: Forms stable hexadentate complexes with lanthanides due to dual pyridyl-imine and ether oxygen donors .
- C1/C2 : Contain diselanyl or selenide groups but lack the ethylene glycol backbone, limiting their use in lanthanide coordination .
Physicochemical Properties
- Solubility: The target compound is soluble in methanol and forms complexes in polar solvents . In contrast, 2,2'-Oxybis(N-methylethanamine) is water-soluble, enhancing its utility as a synthetic intermediate .
- Thermal Stability : Lanthanide complexes of the target compound decompose above 300°C, typical for Schiff base-metal systems . Simpler amines like 2,2'-Oxybis(N-methylethanamine) have lower thermal stability due to the absence of aromatic stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
